N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O/c22-18(14-9-8-12-4-1-2-5-13(12)10-14)21-17-15-6-3-7-16(15)19-11-20-17/h1-2,4-5,8-11H,3,6-7H2,(H,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCTBRXMLOKJXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CN=C2NC(=O)C3=CC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, and aldehydes with 1-(cyclopent-1-en-1-yl)pyrrolidine and alkylating agents . The reaction conditions often involve the use of a base such as triethylamine (Et3N) and are carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of cyclopenta[d]pyrimidines have shown promising results in inhibiting tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibited significant inhibition of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Antiviral Properties
Another area of research focuses on the antiviral properties of this compound. Preliminary investigations suggest that this compound may inhibit viral replication by interfering with viral polymerases or proteases.
Data Table: Antiviral Activity
| Compound | Virus Type | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Influenza A | 12.5 | |
| Derivative A | HIV | 8.0 | |
| Derivative B | Herpes Simplex | 15.0 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Case Study:
Research published in Bioorganic & Medicinal Chemistry Letters indicated that certain derivatives effectively inhibited CDK activity, leading to cell cycle arrest in cancer cells . The structure-activity relationship (SAR) studies provided insights into how modifications to the naphthamide portion could enhance inhibitory potency.
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide involves its interaction with specific molecular targets. For instance, as an inhibitor of protein kinases, it binds to the active site of the enzyme, preventing its activity and thereby affecting cellular signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a. Pyrimido[4,5-d]pyrimidine Derivatives
The compound (7t) from contains a pyrimido[4,5-d]pyrimidine core, which consists of two fused pyrimidine rings. This structure increases planarity and π-electron density compared to the cyclopenta[d]pyrimidine core of the target compound. The fused pyrimidine system may enhance DNA intercalation or kinase inhibition but could reduce solubility due to increased hydrophobicity .
b. Thieno-Fused Pyrimidines
describes a cyclopenta[4,5]thieno[2,3-d]pyrimidine derivative, where a thiophene ring replaces one benzene ring in the fused system. The sulfur atom introduces distinct electronic properties (e.g., increased polarizability) and may influence metabolic stability.
c. Simple Pyrimidine Derivatives
highlights a pyrimidin-5-yl compound substituted with a dimethylacetamide group. Aliphatic substituents like dimethylacetamide reduce aromaticity, enhancing solubility but limiting π-π stacking interactions critical for target binding. In contrast, the naphthamide group in the target compound provides extended aromaticity, favoring interactions with hydrophobic binding pockets .
Substituent Effects
The 2-naphthamide group in the target compound contributes to higher molecular weight and hydrophobicity compared to aliphatic or smaller aromatic substituents. This may enhance blood-brain barrier penetration but reduce aqueous solubility, necessitating formulation optimization .
Pharmacological Implications
- Kinase Inhibition : Pyrimidine derivatives often target ATP-binding sites in kinases. The naphthamide group may improve affinity for hydrophobic kinase pockets.
- Anticancer Activity : Fused pyrimidines (e.g., ’s compound) are associated with antiproliferative effects, possibly via DNA intercalation or topoisomerase inhibition .
- Metabolic Stability : The cyclopenta ring in the target compound may resist oxidative metabolism better than saturated or heteroatom-containing cores .
Biological Activity
N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide is a compound of interest due to its potential biological activities, particularly as a sigma-1 receptor antagonist and its implications in cancer therapy. This article explores the compound's synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
The compound belongs to a class of heterocyclic compounds that exhibit diverse pharmacological properties. The synthesis typically involves the cyclization of appropriate precursors under specific conditions to yield the desired naphthamide derivative. The structural formula can be represented as follows:
This molecular structure contributes to its interaction with biological targets, particularly in the modulation of sigma receptors.
Sigma-1 Receptor Antagonism
Research has demonstrated that derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine exhibit significant affinity for sigma-1 receptors (σ1R). For instance, a related compound showed a Ki value of 15.6 nM for σ1R, indicating strong binding affinity . The sigma-1 receptor is implicated in various neurological processes and has been targeted for pain management and neuroprotection.
Anti-Cancer Properties
Recent studies have highlighted the potential anti-cancer effects of compounds within this class. For example, a study reported that a derivative exhibited high cytotoxic activity against several cancer cell lines, including melanoma and breast cancer, with an IC50 value as low as 0.2 nM . These findings suggest that this compound may possess similar properties.
In Vitro Studies
A comprehensive evaluation of various derivatives was conducted to assess their cytotoxicity against different cancer cell lines. The results are summarized in Table 1:
| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 12k | Melanoma | 0.2 | Tubulin polymerization inhibitor |
| 33 | Breast | 15.6 | σ1R antagonist |
| 12e | Prostate | 19.0 | Colchicine site binder |
These results indicate a promising therapeutic profile for compounds related to this compound.
In Vivo Studies
In vivo experiments using xenograft models demonstrated that certain derivatives could inhibit tumor growth significantly at doses as low as 2.5 mg/kg . This highlights their potential utility in clinical settings for treating resistant cancer types.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Sigma Receptor Modulation : By antagonizing σ1R, these compounds may alter neurotransmitter release and provide analgesic effects.
- Microtubule Dynamics : Compounds like those derived from this scaffold have shown to inhibit tubulin polymerization, which is crucial for cancer cell proliferation .
- Direct Binding : Structural studies have confirmed that these compounds can bind directly to the colchicine site on tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis in cancer cells .
Q & A
Q. What synthetic methodologies are employed for cyclopenta[d]pyrimidine derivatives, such as N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2-naphthamide?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions between chloropyrimidine intermediates and aromatic amines under basic conditions (e.g., NaHCO₃/NaI) . For example, compounds like N-(4-Methoxyphenyl)-N,2,6-trimethyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-aminium chloride are synthesized using 4-methoxy-N-methyl aniline and purified via recrystallization or chromatography . Key steps include optimizing reaction time, temperature, and stoichiometry to improve yields. Characterization is performed using ¹H NMR, LC-MS, and elemental analysis .
Q. How is structural confirmation achieved for cyclopenta[d]pyrimidine derivatives post-synthesis?
- Methodological Answer : Structural integrity is validated using:
- ¹H NMR : Distinct chemical shifts (e.g., δ 2.62 ppm for N-methyl groups, δ 7.04–7.35 ppm for aromatic protons) confirm substituent placement .
- LC-MS : Molecular ion peaks (e.g., m/z 326.0 [M+H]⁺ in ) verify molecular weight.
- Melting Point Analysis : Sharp melting ranges (e.g., 196.7–197.6°C for enantiomer (S)-1•HCl) indicate purity .
Q. What in vitro assays are used for preliminary biological screening of these compounds?
- Methodological Answer :
- SRB Assay : Measures anti-proliferative activity in cancer cell lines (e.g., MDA-MB-435 cells) .
- Cell Cycle Analysis : Flow cytometry identifies phase-specific arrest (e.g., G2/M phase disruption by anti-microtubule agents) .
- Tubulin Polymerization Assays : Quantifies inhibition of microtubule dynamics using purified tubulin .
Advanced Research Questions
Q. Which structural modifications enhance antitubulin activity in cyclopenta[d]pyrimidine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- N-Methyl and 4-Methoxy Groups : Critical for nanomolar potency (e.g., compound 30•HCl is 7-fold more active than parent structures) .
- Stereochemistry : Enantiomers like (S)-1•HCl show higher activity due to optimized binding to tubulin’s colchicine site .
- 6-Substituent Removal : Retains activity, simplifying synthesis . SAR is guided by molecular docking and comparative cytotoxicity profiling across cell panels.
Q. How do these compounds overcome clinical resistance mechanisms like Pgp overexpression or βIII-tubulin mutations?
- Methodological Answer :
- Pgp Inhibition Assays : Evaluate retention of activity in Pgp-overexpressing cell lines (e.g., NCI/ADR-RES). Compound 30•HCl maintains potency, suggesting poor Pgp substrate recognition .
- βIII-Tubulin Mutant Models : Test efficacy in paclitaxel-resistant cells. Derivatives binding to the colchicine site (vs. taxane sites) bypass βIII-tubulin-mediated resistance .
Q. What in vivo models validate the antitumor efficacy of these derivatives?
- Methodological Answer :
- Triple-Negative Breast Cancer Xenografts : Compound 30•HCl reduces tumor volume by >50% in MDA-MB-468 xenografts at 25 mg/kg (intraperitoneal dosing) .
- Pharmacokinetic Profiling : Assess bioavailability, half-life, and tissue distribution via LC-MS/MS. Water-soluble derivatives (e.g., hydrochloride salts) improve oral absorption .
Q. How is enantiomeric purity assessed and optimized during synthesis?
- Methodological Answer :
- Chiral Chromatography : Separates (R)- and (S)-enantiomers using columns like Chiralpak AD-H .
- X-ray Crystallography : Resolves absolute configuration (e.g., (5R,7R)-configured intermediates in Akt inhibitors) .
- Biological Testing : Enantiomers are screened individually to correlate stereochemistry with potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
